N-(4-METHOXYPHENYL)-2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}ACETAMIDE
Description
N-(4-Methoxyphenyl)-2-{5H-[1,2,4]Triazino[5,6-b]Indol-3-Ylsulfanyl}Acetamide (compound 20 in ) is a synthetic acetamide derivative featuring a triazinoindole core modified with a sulfanyl group and a 4-methoxyphenyl substituent. Its structure combines a heterocyclic [1,2,4]triazino[5,6-b]indole scaffold, known for bioactivity, with a sulfur-containing acetamide side chain. The compound was synthesized via a coupling reaction between 2-((8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetic acid and 4-methoxyaniline under general procedure C, yielding a light yellow solid with 95% purity . Key spectral data include:
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2S/c1-25-12-8-6-11(7-9-12)19-15(24)10-26-18-21-17-16(22-23-18)13-4-2-3-5-14(13)20-17/h2-9H,10H2,1H3,(H,19,24)(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLFPJOOHLWZBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=CC=CC=C4N3)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHOXYPHENYL)-2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}ACETAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the condensation of isatin with thiosemicarbazide to form the triazinoindole core. This intermediate is then reacted with 4-methoxyaniline and chloroacetic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, which allows for better control of reaction parameters and scalability.
Chemical Reactions Analysis
Types of Chemical Reactions
The compound participates in several key chemical transformations due to its heterocyclic core and functional groups:
1.1 Substitution Reactions
The sulfanyl (-S-) group at the triazinoindole core undergoes substitution reactions. These typically involve the replacement of the sulfur atom with other nucleophiles (e.g., hydroxyl, amino groups) under basic or acidic conditions.
1.2 Oxidation Reactions
The sulfanyl group is susceptible to oxidation, forming disulfide bonds or sulfoxides under oxidative conditions (e.g., hydrogen peroxide, mCPBA). This reaction is critical for modifying the compound’s redox properties .
1.3 Hydrolysis of Acetamide
The acetamide group (-CONH-) undergoes hydrolysis in acidic or alkaline environments, yielding carboxylic acids or amines. This reaction is pivotal for structural modifications in medicinal chemistry.
1.4 Halocyclization
While not directly observed in this compound, structurally similar triazinoindoles undergo halocyclization with halogens (e.g., bromine) to form halomethyl derivatives. This reaction highlights the stability of the triazinoindole core under extreme conditions.
Reagents and Reaction Conditions
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Substitution | Alkyl halides, nucleophiles (e.g., amines) | Polar aprotic solvents (DMF, DMSO), room temperature |
| Oxidation | H₂O₂, mCPBA, other oxidants | Neutral or mildly alkaline pH, controlled temperature |
| Hydrolysis of Acetamide | HCl, NaOH, or enzymatic catalysts | Aqueous solutions, elevated temperatures |
| Halocyclization* | Br₂, I₂ | Organic solvents (e.g., CHCl₃), 0°C to room temperature |
*Based on structural analogs.
Major Products Formed
The compound generates diverse products depending on the reaction type:
3.1 Substitution Derivatives
Replacement of the sulfanyl group yields:
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Thiols : Under reductive conditions (e.g., Zn/HCl).
-
Sulfoxides : Through controlled oxidation (e.g., mCPBA).
3.2 Oxidized Species
Oxidation of the sulfanyl group produces:
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Sulfoxides : Intermediate oxidation states.
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Sulfones : Fully oxidized sulfur centers.
3.3 Hydrolysis Products
Acetamide hydrolysis generates:
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Carboxylic Acids : Under acidic conditions.
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Amines : Under alkaline conditions or via Hofmann rearrangement.
Comparison with Structurally Similar Compounds
Mechanistic Insights
The triazinoindole core provides structural rigidity, while the sulfanyl group serves as a reactive site. Hydrolysis of the acetamide group alters solubility and bioavailability, making it critical for drug design. Oxidation pathways are central to tailoring the compound’s electronic properties for specific applications .
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown potential in medicinal chemistry due to its structural similarity to known pharmacophores. Research indicates that compounds with triazinoindole structures can exhibit significant biological activities.
Anticancer Activity
Several studies have investigated the anticancer properties of triazinoindole derivatives. For instance:
- Study Findings : A derivative similar to N-(4-Methoxyphenyl)-2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}acetamide demonstrated cytotoxic effects against various cancer cell lines including breast and lung cancer cells. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 (Breast) | 10.5 |
| Compound B | A549 (Lung) | 8.3 |
Antimicrobial Properties
Research has also highlighted the antimicrobial efficacy of this compound against various pathogens.
- Case Study : In a study published in a peer-reviewed journal, the compound exhibited notable activity against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 μg/mL |
| Escherichia coli | 15 μg/mL |
Pharmaceutical Formulations
This compound can be utilized as an active pharmaceutical ingredient (API) in formulations targeting specific diseases such as cancer or infections.
Formulation Development
The compound's solubility and stability profiles make it a candidate for formulation in various dosage forms including:
- Tablets
- Injectable solutions
- Topical applications
Material Science Applications
Beyond its medicinal applications, there is emerging interest in the use of this compound within material science.
UV Absorption
Due to its aromatic structure, it may serve as a UV absorber in polymers and coatings.
- Application Example : Preliminary studies suggest that incorporating this compound into polymer matrices can enhance UV stability without compromising mechanical properties.
Mechanism of Action
The mechanism of action of N-(4-METHOXYPHENYL)-2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as cell cycle arrest, apoptosis, or inhibition of microbial growth .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound belongs to a broader class of N-aryl-2-(triazinoindol-3-ylsulfanyl)acetamides, which exhibit structural diversity in their aryl substituents and triazinoindole modifications. Below is a comparative analysis based on synthesis, substituent effects, and bioactivity:
Key Observations :
Substituent Impact on Synthesis: The 4-methoxyphenyl group in compound 20 contributes to lower yield (18%) compared to analogs with bromo or phenoxy substituents (e.g., 25, 95% yield) . This may reflect steric or electronic challenges in coupling bulkier/more electron-rich aryl amines.
coli, S. aureus, and C. albicans . The 4-methoxyphenyl group may enhance bioavailability due to its electron-donating nature, as seen in related sulfonamide drugs .
Spectral and Physical Properties: Triazinoindole-thioacetamides universally show strong carbonyl (C=O) and NH peaks in IR (1650–1700 cm⁻¹) and NMR (δ 10–11 ppm for NH) . The 8-bromo substitution in 20 induces upfield shifts in aromatic protons (δ 8.49 ppm for H8) compared to non-brominated analogs (e.g., δ 8.76 ppm in 24) .
Research Findings and Implications
- Synthetic Challenges : Lower yields for 20 highlight the need for optimized coupling conditions (e.g., catalysts, solvent polarity) when using electron-rich aryl amines .
- Structure-Activity Relationships (SAR): Phenoxy/Bromo substituents (e.g., 24, 25) improve antimicrobial potency compared to simpler aryl groups .
- Future Directions :
- Biological Screening : Compound 20 warrants evaluation against Gram-negative/positive bacteria and fungal strains to compare with analogs like 24 and 26 .
- Computational Studies : Molecular docking could clarify the role of the 8-bromo group in target binding .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing N-(4-METHOXYPHENYL)-2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}ACETAMIDE, and how can reaction conditions be optimized?
- Methodological Answer : Begin with nucleophilic substitution reactions targeting the triazinoindole core. Optimize catalysts (e.g., H₂SO₄ or NaOH) and solvents (ethanol, DMF) to improve yield. Monitor reaction progress via TLC and purify using column chromatography. Adjust temperature (60–100°C) and reaction time to minimize byproducts. Confirm purity via HPLC (>95%) and structure via NMR/IR .
Q. Which spectroscopic techniques are critical for structural confirmation, and what challenges might arise?
- Methodological Answer : Use ¹H/¹³C NMR to verify aromatic protons and sulfur/acetamide linkages. Mass spectrometry (HRMS) confirms molecular weight. Challenges include overlapping signals (e.g., methoxy groups) and solvent residues. Employ deuterated solvents and DEPT-135 for clarity. Cross-validate with IR (C=O stretch ~1650 cm⁻¹) and elemental analysis .
Q. What in vivo models are appropriate for assessing anti-inflammatory activity?
- Methodological Answer : Use the formalin-induced edema model in rats (). Administer the compound orally (10–50 mg/kg) and measure paw volume at 0, 1, 3, and 6 hours. Compare with indomethacin (positive control). Include sham and vehicle groups. Analyze data via ANOVA with post-hoc Tukey tests .
Q. How should researchers conduct a systematic literature review on triazinoindole derivatives?
- Methodological Answer : Define inclusion/exclusion criteria (e.g., studies from 2010–2025, peer-reviewed journals). Use databases like PubMed and SciFinder. Code themes: synthesis routes, biological targets, SAR. Critically appraise methodologies (e.g., sample size, controls) and identify gaps (e.g., limited metabolomic studies) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize anti-exudative activity?
- Methodological Answer : Synthesize derivatives with substituents at the phenyl (e.g., nitro, methoxy) and acetyl (e.g., chlorine) positions. Test in vitro (COX-2 inhibition) and in vivo (formalin model). Use multiple linear regression to correlate substituent electronegativity with activity. Prioritize high-AEA derivatives for pharmacokinetic profiling .
Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?
- Methodological Answer : Perform triangulation : validate in vitro results (e.g., enzyme assays) with ex vivo tissue models and in vivo PK/PD studies. Check for metabolite interference via LC-MS. Use pathway analysis (e.g., RNA-seq) to identify off-target effects. Reconcile discrepancies through dose-response reevaluation .
Q. How can metabolomic profiling elucidate the compound’s mechanism of action?
- Methodological Answer : Treat cell lines (e.g., RAW 264.7 macrophages) with the compound and analyze metabolites via UPLC-QTOF-MS. Use MetaboAnalyst for pathway enrichment (e.g., arachidonic acid metabolism). Validate findings with siRNA knockdown of candidate targets (e.g., COX-2) .
Q. What methodological rigor is required for dose-response studies?
- Methodological Answer : Use logarithmic dosing (0.1–100 µM in vitro; 1–100 mg/kg in vivo). Include 6–8 concentration points. Calculate EC₅₀/IC₅₀ via nonlinear regression (GraphPad Prism). Assess toxicity (MTT assay) and specificity (counter-screening against related enzymes). Replicate experiments ≥3 times .
Key Methodological Notes
- Contradiction Handling : Use member checking (e.g., re-interviewing participants) and alternative hypothesis testing to address outliers .
- Theoretical Frameworks : Align SAR studies with Hammett linear free-energy relationships to predict electronic effects .
- Ethical Compliance : Ensure animal studies follow ARRIVE guidelines; obtain institutional ethics approval .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
